molecular formula C19H19F3N2O3S B11342789 N-(2,6-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,6-difluorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11342789
M. Wt: 412.4 g/mol
InChI Key: XEWVDNSNRWOZPH-UHFFFAOYSA-N
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Description

N-(2,6-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields

Preparation Methods

The synthesis of N-(2,6-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing advanced purification techniques to meet commercial demands .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,6-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2,6-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to other similar compounds, N-(2,6-DIFLUOROPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of fluorine atoms and the piperidine ring structure. Similar compounds include other fluorinated piperidine derivatives, which may have different functional groups or substitutions. The presence of multiple fluorine atoms in this compound enhances its chemical stability and reactivity, making it more suitable for specific applications .

Properties

Molecular Formula

C19H19F3N2O3S

Molecular Weight

412.4 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H19F3N2O3S/c20-15-6-4-13(5-7-15)12-28(26,27)24-10-8-14(9-11-24)19(25)23-18-16(21)2-1-3-17(18)22/h1-7,14H,8-12H2,(H,23,25)

InChI Key

XEWVDNSNRWOZPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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